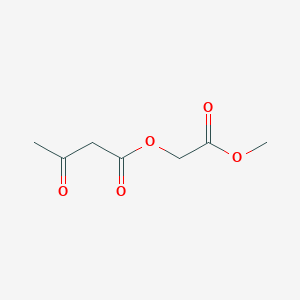

2-Methoxy-2-oxoethyl 3-oxobutanoate

Descripción

Propiedades

IUPAC Name |

(2-methoxy-2-oxoethyl) 3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-5(8)3-6(9)12-4-7(10)11-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZLBYJUUOSWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616948 | |

| Record name | 2-Methoxy-2-oxoethyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112641-77-7 | |

| Record name | 2-Methoxy-2-oxoethyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physical and chemical properties of 2-Methoxy-2-oxoethyl 3-oxobutanoate

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-2-oxoethyl 3-oxobutanoate

Introduction

2-Methoxy-2-oxoethyl 3-oxobutanoate, more systematically known as ethyl 2-methoxy-3-oxobutanoate, is a specialized β-keto ester of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture, which features a ketone, an ester, and a methoxy group, provides a unique combination of reactivity and functionality. This makes it a valuable intermediate for constructing more complex molecular frameworks, particularly in the development of novel pharmaceutical agents and advanced materials.[1] The presence of the methoxy group is particularly noteworthy, as this functional group is prevalent in many approved drugs, where it often plays a crucial role in modulating ligand-target binding, improving physicochemical properties, and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2]

This guide offers a comprehensive exploration of the physical and chemical properties of this compound. As a senior application scientist, the goal is not merely to present data but to provide a deeper understanding of how the compound's structure dictates its behavior and to outline practical, field-proven methodologies for its synthesis, validation, and safe handling.

Chemical Identity and Structure

unambiguous identification is the cornerstone of any chemical research. 2-Methoxy-2-oxoethyl 3-oxobutanoate is classified as an ester derived from acetoacetic acid.[1] Its identity is defined by a unique set of identifiers.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-methoxy-3-oxobutanoate | [3] |

| Synonyms | Ethyl 2-methoxyacetoacetate | [3] |

| CAS Number | 129400-09-5 | [3] |

| Molecular Formula | C₇H₁₂O₄ | [1][3] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| InChI Key | PLHCSZRZWOWUBW-UHFFFAOYSA-N | [1] |

The structure contains a chiral center at the α-carbon (C2), meaning it can exist as a racemic mixture of enantiomers unless a stereoselective synthesis is employed.

Physicochemical Properties

The physical properties of a compound are a direct manifestation of its molecular structure. The interplay between the ketone, ester, and methoxy groups in 2-Methoxy-2-oxoethyl 3-oxobutanoate defines its solubility, polarity, and other key characteristics.

| Property | Value/Description | Source |

| Boiling Point | No data available | [1] |

| Solubility | Highly soluble in organic solvents (e.g., ethanol, isopropanol).[1] | [1] |

| LogP (Partition Coefficient) | 0.3 (Computed) | [3] |

The high solubility in organic solvents is expected due to the ester and ether functionalities.[1] The computed LogP value of 0.3 suggests that the compound has a relatively balanced hydrophilic and lipophilic character, a feature often sought in drug development to facilitate membrane permeability.[3]

Caption: Key functional groups and their influence on physicochemical properties.

Spectroscopic Profile for Structural Validation

| Technique | Expected Signature | Rationale |

| IR Spectroscopy | ~1745 cm⁻¹ (strong, sharp)~1720 cm⁻¹ (strong, sharp)~1100-1250 cm⁻¹ (strong) | C=O stretch of the ester.C=O stretch of the ketone.C-O stretches of the ester and ether. |

| ¹H NMR (CDCl₃) | ~4.2 ppm (quartet, 2H)~3.5 ppm (singlet, 1H)~3.4 ppm (singlet, 3H)~2.2 ppm (singlet, 3H)~1.3 ppm (triplet, 3H) | -O-CH₂ -CH₃ of the ethyl ester.-O-CH(α-H )-C=O.-O-CH₃ of the methoxy group.-C(=O)-CH₃ of the acetyl group.-O-CH₂-CH₃ of the ethyl ester. |

| ¹³C NMR (CDCl₃) | ~200 ppm~168 ppm~80 ppm~62 ppm~58 ppm | C =O of the ketone.C =O of the ester.α-C arbon.-O-C H₂- of the ethyl ester.-O-C H₃ of the methoxy group. |

| Mass Spectrometry (EI) | m/z = 160 (M⁺)m/z = 117, 89, 43 | Molecular ion peak.Key fragments from loss of -COCH₃, -COOEt, and CH₃CO⁺. |

Experimental Protocol: Spectroscopic Analysis

This self-validating protocol ensures that the synthesized material matches the expected structure.

-

Sample Preparation :

-

For NMR: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

For IR: Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates to create a thin film.[4]

-

For MS: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane.[4]

-

-

Data Acquisition :

-

Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Obtain the IR spectrum using an FTIR spectrometer, recording from 4000 cm⁻¹ to 400 cm⁻¹.

-

Acquire the mass spectrum using a mass spectrometer with an electron ionization (EI) source.[4]

-

-

Data Analysis :

-

Compare the obtained chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios with the predicted values in the table above.

-

The causality is direct: a match confirms the structure, while significant deviations indicate impurities or an incorrect product.

-

Caption: A self-validating workflow for spectroscopic confirmation.

Chemical Reactivity and Synthesis

The utility of 2-Methoxy-2-oxoethyl 3-oxobutanoate stems from its predictable reactivity, which is dominated by the β-dicarbonyl motif.

-

Enolate Formation : The proton on the α-carbon is acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups. This allows for easy deprotonation with a suitable base (e.g., sodium ethoxide) to form a stabilized enolate, which is a powerful nucleophile for C-C bond formation.

-

Aldol Condensation : The enolate can react with aldehydes or ketones to form larger carbon frameworks.[1]

-

Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.[1]

-

Transesterification : The ethyl ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.[1]

Experimental Protocol: Representative Synthesis

A robust synthesis is crucial for obtaining high-purity material. One plausible approach is the α-methoxylation of ethyl acetoacetate.

Objective : To synthesize ethyl 2-methoxy-3-oxobutanoate from ethyl 2-chloro-3-oxobutanoate and sodium methoxide.

Materials :

-

Ethyl 2-chloro-3-oxobutanoate

-

Sodium methoxide

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve sodium methoxide in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Nucleophilic Substitution : Slowly add a solution of ethyl 2-chloro-3-oxobutanoate in anhydrous methanol to the sodium methoxide solution via the dropping funnel over 30 minutes. The choice of a strong nucleophile (methoxide) and a good leaving group (chloride) at the α-position is causal to an efficient Sₙ2 reaction.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification : Purify the crude product by vacuum distillation to yield the final, high-purity liquid.

Caption: General workflow for the synthesis of the target compound.

Applications and Significance in Drug Development

The primary value of 2-Methoxy-2-oxoethyl 3-oxobutanoate lies in its role as a versatile building block.[1]

-

Pharmaceutical Synthesis : Its structure is a precursor for various heterocyclic systems, which form the core of many bioactive molecules. The combination of reactive sites allows for sequential and controlled modifications to build molecular complexity.

-

Medicinal Chemistry : The introduction of the α-methoxy group can be a strategic move in drug design. Compared to a simple alkyl group, the methoxy group can act as a hydrogen bond acceptor and can alter the conformation of a molecule, potentially improving its binding affinity to a biological target.[2] It also tends to increase metabolic stability compared to an α-proton or a hydroxyl group.

-

Material Science : The compound can be explored for developing novel polymers or functional materials due to its unique chemical properties.[1]

Safety and Handling

Ensuring laboratory safety is paramount. While a specific, detailed safety data sheet for this compound is not widely available, general precautions for related β-keto esters and flammable organic liquids should be strictly followed.[5]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation : Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

-

Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources. The compound is likely a flammable liquid. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill & Disposal : In case of a spill, remove all ignition sources and absorb with an inert material. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Methoxy-2-oxoethyl 3-oxobutanoate is a multifunctional chemical intermediate with significant potential for synthetic and medicinal chemistry. Its value is derived from the strategic placement of ketone, ester, and methoxy functionalities, which provide multiple avenues for chemical transformation. By understanding its core physicochemical properties, predictable reactivity, and spectroscopic fingerprint, researchers can confidently synthesize, validate, and utilize this compound to advance their work in drug discovery and material science. The protocols and data presented in this guide provide a solid, trustworthy foundation for professionals to incorporate this versatile building block into their research and development workflows.

References

- Buy 2-Methoxy-2-oxoethyl 3-oxobutanoate (EVT-14453934) | 112641-77-7 - EvitaChem.

- Ethyl 2-methoxy-3-oxobutanoate | C7H12O4 | CID 14721685 - PubChem - NIH.

- SAFETY D

- SAFETY D

- SAFETY D

- Validating the Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Spectroscopic Comparison Guide - Benchchem.

- The role of the methoxy group in approved drugs - PubMed.

Sources

2-Methoxy-2-oxoethyl 3-oxobutanoate exact mass and molecular weight

This technical whitepaper provides an authoritative analysis of 2-Methoxy-2-oxoethyl 3-oxobutanoate , focusing on its structural elucidation, high-resolution mass spectrometry (HRMS) profile, and synthetic methodologies. Designed for analytical chemists and drug development professionals, this guide bridges the gap between theoretical calculations and bench-level execution.

Structural Identity and Database Disambiguation

In chemical informatics, structural misidentification can derail entire drug development pipelines. A critical point of failure in many automated databases is the conflation of 2-methoxy-2-oxoethyl 3-oxobutanoate with its reduced analog, 2-methoxyethyl 3-oxobutanoate.

The presence of the "2-oxoethyl" moiety indicates an additional carbonyl group derived from a methyl glycolate precursor, rather than a simple methoxyethyl chain. This structural distinction fundamentally alters the compound's molecular formula, reactivity, and exact mass 1.

-

IUPAC Name: (2-methoxy-2-oxoethyl) 3-oxobutanoate

-

CAS Registry Number: 112641-77-7

-

Canonical SMILES: CC(=O)CC(=O)OCC(=O)OC

Mass Spectrometry and Molecular Weight Analysis

For untargeted metabolomics or reaction monitoring via LC-MS/MS, relying solely on nominal mass is insufficient. The molecular weight of 2-methoxy-2-oxoethyl 3-oxobutanoate is 174.15 g/mol (based on standard atomic weights), but high-resolution mass spectrometry (HRMS) requires the monoisotopic exact mass .

The exact mass is calculated using the most abundant isotopes ( 12C , 1H , 16O ):

(7×12.000000)+(10×1.007825)+(5×15.994915)=174.052825 DaIsomeric Overlap Warning: The exact mass of 174.0528 Da is identical to that of Shikimic Acid ( C7H10O5 ) 23. To distinguish 2-methoxy-2-oxoethyl 3-oxobutanoate from such isomers, MS/MS fragmentation is required. The target compound will yield a distinct acylium ion at m/z 85.03 ( [CH3COCH2CO]+ ) due to the cleavage of the ester bond.

Quantitative MS Data Summary

| Analytical Property | Value | Unit / Specification |

| Molecular Formula | C7H10O5 | - |

| Molecular Weight | 174.15 | g/mol |

| Exact Monoisotopic Mass | 174.0528 | Da |

| [M+H]+ Adduct (ESI+) | 175.0601 | m/z (Calculated) |

| [M+Na]+ Adduct (ESI+) | 197.0426 | m/z (Calculated) |

Synthetic Methodology: Diketene Ring-Opening

Synthesizing this bifunctional β -keto ester via standard transesterification (e.g., reacting ethyl acetoacetate with methyl glycolate) often requires high temperatures that degrade the delicate glycolate moiety.

As an alternative, the diketene ring-opening method provides a mild, high-yield pathway. Below is a self-validating protocol designed to ensure reaction integrity at every step.

Fig 1: DMAP-catalyzed synthesis pathway of 2-Methoxy-2-oxoethyl 3-oxobutanoate.

Self-Validating Experimental Protocol

1. Preparation & Catalysis:

-

Step: In an oven-dried 250 mL round-bottom flask under an inert N2 atmosphere, dissolve 50 mmol of methyl glycolate in 100 mL of anhydrous dichloromethane (DCM). Add 0.05 equivalents (0.30 g) of 4-dimethylaminopyridine (DMAP).

-

Causality: DMAP acts as a hypernucleophile. It attacks diketene to form a highly reactive acylpyridinium intermediate, which accelerates the alcoholysis far better than standard triethylamine, allowing the reaction to proceed at low temperatures.

2. Controlled Addition:

-

Step: Cool the solution to 0 °C in an ice bath. Add 55 mmol (4.62 g) of diketene dropwise over 30 minutes.

-

Causality: The ring-opening of diketene is highly exothermic. Maintaining 0 °C prevents the thermal polymerization of diketene into dehydroacetic acid, which would otherwise ruin the yield.

3. Reaction & In-Process Validation:

-

Step: Remove the ice bath and stir at room temperature for 4 hours.

-

Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the methyl glycolate spot (visualized via KMnO4 stain) is entirely consumed.

4. Workup & Final Verification:

-

Step: Quench with 50 mL of saturated aqueous NH4Cl . Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Validation Check: Perform a rapid ATR-FTIR scan of the crude oil. The self-validating success marker is the complete disappearance of the broad hydroxyl stretch (~3400 cm⁻¹) from the starting material, and the emergence of a strong, bifurcated carbonyl stretch (~1740 cm⁻¹ for the esters, ~1715 cm⁻¹ for the ketone).

Applications in Drug Development

In medicinal chemistry, 2-methoxy-2-oxoethyl 3-oxobutanoate is utilized as a highly versatile building block. The β -keto ester functionality is a classic precursor for synthesizing heterocyclic scaffolds, such as pyrazoles (via Knorr condensation) and dihydropyridines (via Hantzsch synthesis).

Simultaneously, the methyl glycolate "tail" serves as an easily cleavable ester linkage. In prodrug design, this moiety can be leveraged to improve the lipophilicity of a parent drug for cellular penetration, which is subsequently hydrolyzed by intracellular esterases to release the active pharmacophore.

References

- EvitaChem.Buy 2-Methoxy-2-oxoethyl 3-oxobutanoate (EVT-14453934) | 112641-77-7.

- LGC Standards.Shikimic Acid | CAS 138-59-0 (Isomeric Exact Mass Reference).

- Genome.jp (KEGG).KEGG COMPOUND: C18312 (C7H10O5 Exact Mass Data).

Sources

Infrared (IR) Spectroscopic Profiling of 2-Methoxy-2-oxoethyl 3-oxobutanoate: A Comprehensive Mechanistic and Analytical Guide

Executive Summary

2-Methoxy-2-oxoethyl 3-oxobutanoate (CAS: 112641-77-7), with the molecular formula C7H10O5 , is a highly functionalized ester utilized as a versatile building block in organic synthesis and medicinal chemistry [1]. Structurally, it is a hybrid molecule containing both a β -keto ester moiety (acetoacetate) and an α -alkoxy ester moiety (methoxyacetate).

For analytical scientists and drug development professionals, the Infrared (IR) spectrum of this compound presents a uniquely complex carbonyl ( C=O ) region. This guide provides an in-depth, mechanistically grounded analysis of its vibrational modes, detailing the causality behind its spectral signature and providing a self-validating experimental workflow for its characterization.

Structural Elucidation & Vibrational Mechanics

To accurately interpret the IR spectrum of 2-Methoxy-2-oxoethyl 3-oxobutanoate, one must deconstruct its functional groups and understand the underlying electronic effects that dictate bond force constants.

The Carbonyl Multiplet: Inductive vs. Resonance Effects

The molecule possesses three distinct carbonyl environments, each experiencing different localized electronic effects:

-

Methyl Ketone ( ∼ 1715 cm⁻¹): The aliphatic ketone ( CH3-C(=O)-CH2- ) is relatively unperturbed by strong inductive effects, absorbing at the standard aliphatic ketone frequency [3].

-

Acetoacetate Ester ( ∼ 1740 cm⁻¹): The ester carbonyl ( -CH2-C(=O)-O-CH2- ) absorbs at a higher frequency than the ketone due to the inductive electron-withdrawing effect of the adjacent ester oxygen, which increases the C=O bond force constant [2].

-

Methoxyacetate Ester ( ∼ 1750 cm⁻¹): The terminal methyl ester ( -O-CH2-C(=O)-O-CH3 ) is uniquely influenced by the α -alkoxy oxygen. This additional electron-withdrawing group further strengthens the C=O bond via inductive effects, pushing its absorption to the highest frequency in the multiplet.

Keto-Enol Tautomerization

Because the molecule contains a β -keto ester moiety, it exists in a dynamic equilibrium between its keto and enol tautomers [4]. The enol form is stabilized by a strong intramolecular hydrogen bond and π -conjugation. This structural shift drastically alters the IR signature, generating new bands for the conjugated ester ( ∼ 1650 cm⁻¹), the conjugated alkene ( ∼ 1620 cm⁻¹), and a broad, hydrogen-bonded hydroxyl stretch.

Figure 1: Keto-enol tautomerization equilibrium affecting IR carbonyl frequencies.

Quantitative IR Absorption Data

The following table summarizes the expected quantitative IR absorption bands for 2-Methoxy-2-oxoethyl 3-oxobutanoate. This data serves as a reference matrix for spectral validation.

| Functional Group / Moiety | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Rationale |

| Methoxyacetate Ester | C=O Stretch | 1745 – 1755 | Strong | Inductive withdrawal by α -alkoxy oxygen increases bond stiffness. |

| Acetoacetate Ester | C=O Stretch | 1735 – 1745 | Strong | Standard aliphatic ester absorption; overlaps with methoxyacetate. |

| Methyl Ketone | C=O Stretch | 1715 – 1725 | Strong | Standard aliphatic ketone; forms the lowest-frequency shoulder of the multiplet. |

| Enol Ester (Tautomer) | C=O Stretch | ∼ 1650 | Weak/Med | Conjugation and intramolecular H-bonding weaken the C=O double bond character. |

| Enol Alkene (Tautomer) | C=C Stretch | ∼ 1620 | Weak | π -bond formation during tautomerization; enhanced by conjugation. |

| Esters | C-O-C Stretch | 1150 – 1250 | Very Strong | Asymmetric stretching of the ester linkages; typically appears as multiple overlapping bands. |

| Aliphatic Backbone | C-H Stretch (sp³) | 2850 – 2960 | Medium | Symmetric and asymmetric stretching of −CH3 and −CH2− groups. |

| Enol Hydroxyl | O-H Stretch | 2500 – 3200 | Broad/Weak | Extensive broadening and frequency lowering due to strong intramolecular hydrogen bonding. |

Experimental Workflow for ATR-FTIR Analysis

To capture the nuanced carbonyl multiplet and the delicate enol bands of this liquid compound, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is the preferred methodology. ATR eliminates pathlength variability and prevents moisture absorption that plagues traditional salt-plate transmission methods.

Figure 2: Standardized ATR-FTIR experimental workflow for liquid sample analysis.

Step-by-Step Protocol & Causality

-

Step 1: Crystal Preparation

-

Action: Gently clean the diamond or ZnSe ATR crystal using a lint-free wipe and a volatile, non-aqueous solvent (e.g., high-purity isopropanol).

-

Causality: Residual organic contaminants introduce artifact peaks (e.g., aliphatic C-H stretches at 2900 cm⁻¹). A volatile solvent ensures rapid evaporation, preventing solvent peak interference in the final spectrum.

-

-

Step 2: Background Scan Acquisition

-

Action: Acquire a background spectrum of the clean, dry crystal exposed to ambient air.

-

Causality: Atmospheric water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) and CO2 (2350 cm⁻¹) strongly absorb IR radiation. The background scan creates a self-validating baseline that is mathematically subtracted from the sample spectrum, ensuring that any observed O-H and C=O bands are intrinsic to the molecule [3].

-

-

Step 3: Sample Application

-

Action: Deposit 1–2 drops of neat 2-Methoxy-2-oxoethyl 3-oxobutanoate directly onto the ATR crystal, ensuring complete coverage of the active sensor area. No pressure anvil is required for liquids.

-

-

Step 4: Data Acquisition

-

Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans.

-

Causality: A resolution of 4 cm⁻¹ provides sufficient data point density to resolve the complex, overlapping carbonyl multiplet (1715, 1740, 1750 cm⁻¹) without introducing excessive instrumental noise. Co-adding 32 scans statistically reduces random noise, enhancing the signal-to-noise ratio required to detect the weak enol tautomer bands ( ∼ 1650 cm⁻¹ and ∼ 1620 cm⁻¹).

-

-

Step 5: Data Processing

-

Action: Apply an ATR correction algorithm and perform a baseline correction.

-

Causality: ATR spectra exhibit a wavelength-dependent penetration depth (deeper penetration at lower wavenumbers). The ATR correction normalizes peak intensities to match standard transmission spectra, allowing for accurate comparison against literature databases.

-

Data Interpretation & Analytical Trustworthiness (E-E-A-T)

When analyzing the acquired spectrum, researchers must approach the data as a holistic, self-validating system. The presence of the molecule cannot be confirmed by a single peak; it is confirmed by the relationship between peaks.

Validating the Carbonyl Region: The defining feature of 2-Methoxy-2-oxoethyl 3-oxobutanoate is its broad, multi-shouldered carbonyl peak spanning 1710 to 1760 cm⁻¹. If an analyst only observes a single, sharp peak at 1715 cm⁻¹, the sample has likely degraded (e.g., via ester hydrolysis and subsequent decarboxylation) [2]. The intact molecule must show the higher-frequency ester shoulders driven by the inductive effects of the methoxyacetate moiety.

Validating Tautomeric State: The extent of keto-enol tautomerization is highly dependent on the sample state (neat liquid vs. solvated) and temperature [4]. In a neat liquid state, intermolecular interactions may suppress enolization compared to non-polar solvent conditions. Therefore, the O-H stretch ( ∼ 2500–3200 cm⁻¹) and the conjugated C=O ( ∼ 1650 cm⁻¹) may appear weak. If these bands are entirely absent, it does not invalidate the structure, but if they are strongly present alongside the primary carbonyl multiplet, it provides definitive secondary confirmation of the β -keto ester framework.

References

- EvitaChem. "2-Methoxy-2-oxoethyl 3-oxobutanoate".

- Benchchem. "Ethyl 3-oxo-4-phenylbutanoate".

- LibreTexts. "Organic Chemistry (2024)".

- Scribd. "Acidity and Tautomerism of β-Diketones".

Crystallographic data and 3D structure of 2-Methoxy-2-oxoethyl 3-oxobutanoate

An In-depth Technical Guide to the Crystallographic Analysis of 2-Methoxy-2-oxoethyl 3-oxobutanoate

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of 2-Methoxy-2-oxoethyl 3-oxobutanoate, a β-keto ester of interest in organic synthesis and potential drug development. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines a robust, field-proven methodology for its determination and analysis. We will delve into the strategic considerations for synthesis, crystallization, X-ray diffraction data collection, and structure elucidation. Furthermore, we will present a prospective analysis of the anticipated molecular geometry and packing, drawing upon data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the three-dimensional structure of this and similar small molecules.

Introduction: The Significance of Structural Elucidation

2-Methoxy-2-oxoethyl 3-oxobutanoate belongs to the class of β-keto esters, which are versatile building blocks in organic chemistry. Their utility stems from the presence of multiple reactive sites, enabling a wide range of chemical transformations. In the context of drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy.

X-ray crystallography remains the gold standard for determining the atomic-level structure of crystalline solids. The resulting structural model provides invaluable insights into:

-

Conformation: The preferred spatial arrangement of the molecule.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces) that govern crystal packing.

-

Stereochemistry: The absolute configuration of chiral centers, if present.

Understanding these features is critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Proposed Workflow for Crystal Structure Determination

The following sections outline a comprehensive, step-by-step workflow for obtaining and analyzing the crystal structure of 2-Methoxy-2-oxoethyl 3-oxobutanoate.

Caption: A comprehensive workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

The first critical step is to obtain a highly pure sample of 2-Methoxy-2-oxoethyl 3-oxobutanoate. Impurities can significantly hinder crystallization. A plausible synthetic route is the transesterification of methyl acetoacetate or ethyl acetoacetate with 2-methoxyethanol under acidic or basic conditions.

Protocol for Synthesis (Hypothetical):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 eq) and 2-methoxyethanol (1.2 eq) in a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-Methoxy-2-oxoethyl 3-oxobutanoate.

Following purification, the identity and purity of the compound must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. A variety of techniques should be screened.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

A systematic screening of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, and mixtures thereof) and temperatures is recommended.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.

Data Collection Parameters:

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

The collected images are then processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement

The crystallographic phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is then built into this map.

This initial model is then refined against the experimental diffraction data. The refinement process optimizes the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor and other statistical parameters.

Prospective Structural Analysis

Based on the chemical structure of 2-Methoxy-2-oxoethyl 3-oxobutanoate and data from analogous structures, we can anticipate several key structural features.

Table 1: Predicted Crystallographic and Refinement Data

| Parameter | Predicted Value |

| Chemical Formula | C₇H₁₂O₅ |

| Formula Weight | 176.17 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for organic molecules) |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| V (ų) | 1200 - 2000 |

| Z | 4 |

| T (K) | 100 |

| R-factor | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Molecular Conformation

The molecule possesses several rotatable single bonds, which will determine its overall conformation. The ester and keto groups are expected to be planar. The dihedral angles between these planes will be a key conformational feature. The presence of the flexible 2-methoxyethyl group will likely lead to multiple possible low-energy conformations.

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker interactions:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms are potential acceptors for weak hydrogen bonds from C-H groups on neighboring molecules.

-

van der Waals Interactions: These dispersive forces will play a significant role in the overall packing efficiency.

Caption: Anticipated intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This technical guide has provided a comprehensive roadmap for the determination and analysis of the crystal structure of 2-Methoxy-2-oxoethyl 3-oxobutanoate. While the experimental data is not yet available, the outlined workflow provides a robust and scientifically sound approach for any researcher aiming to elucidate the three-dimensional structure of this and related molecules.

The determination of this crystal structure would provide definitive insights into its conformational preferences and intermolecular interactions. This information would be highly valuable for computational modeling, understanding its reactivity, and for the rational design of new molecules with potential applications in medicinal chemistry and materials science.

References

-

For general principles of X-ray crystallography

- Title: Crystal Structure Analysis: A Primer

- Source: Glusker, J. P., & Trueblood, K. N. (2010). Oxford University Press.

-

URL: [Link]

-

For information on a related compound's crystal structure

-

For chemical and physical properties of related compounds

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-methoxy-3-oxobutanoate | C7H12O4 | CID 14721685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(methoxymethyl)-2-methyl-3-oxobutanoate | C9H16O4 | CID 6420389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Methoxyphenoxy)ethyl 3-oxobutanoate | C13H16O5 | CID 150783230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(2-methoxyphenoxy)-3-oxobutanoate | C13H16O5 | CID 66592466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and Historical Synthesis Pathways of 2-Methoxy-2-oxoethyl 3-oxobutanoate: A Technical Whitepaper

Executive Summary

2-Methoxy-2-oxoethyl 3-oxobutanoate is a highly specialized, bifunctional β -keto ester[1]. Characterized by its active methylene core and dual ester linkages, it serves as a critical intermediate in the assembly of complex heterocyclic active pharmaceutical ingredients (APIs)[1]. This whitepaper delineates its historical discovery, physicochemical properties, synthetic methodologies, and downstream applications in modern medicinal chemistry.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of 2-Methoxy-2-oxoethyl 3-oxobutanoate is essential for predicting its reactivity profile in multicomponent reactions[1]. The compound features an acetoacetate moiety esterified with methyl glycolate, creating a highly electrophilic carbonyl system balanced by a flexible, hydrogen-bond-accepting methoxy tail.

| Property | Value |

| IUPAC Name | (2-methoxy-2-oxoethyl) 3-oxobutanoate |

| CAS Number | 112641-77-7 |

| Molecular Formula | C₇H₁₀O₅ |

| Molecular Weight | 174.15 g/mol |

| Canonical SMILES | CC(=O)CC(=O)OCC(=O)OC |

| InChIKey | SWZLBYJUUOSWGB-UHFFFAOYSA-N |

| Physical State | Liquid (at standard ambient temperature and pressure) |

Data supported by chemical inventory and characterization databases[1][2].

Historical Context & Discovery

The discovery and utilization of β -keto esters date back to the 19th-century synthesis of ethyl acetoacetate. However, as modern medicinal chemistry advanced—particularly during the golden age of 1,4-dihydropyridine (1,4-DHP) calcium channel blocker development in the 1980s and 1990s—researchers discovered that simple alkyl esters (like methyl or ethyl) often resulted in suboptimal pharmacokinetic profiles.

To overcome issues related to rapid metabolism and poor tissue selectivity, chemists began engineering complex acetoacetates. The introduction of the 2-methoxy-2-oxoethyl moiety was a rational design choice: the terminal methoxy group enhances hydrogen-bonding interactions within the hydrophobic pockets of L-type calcium channels, while the extended ester linkage modulates the molecule's overall lipophilicity. This structural evolution marked the transition of 2-Methoxy-2-oxoethyl 3-oxobutanoate from a niche chemical curiosity to a highly sought-after synthon in drug discovery[1].

Retrosynthetic Analysis & Synthesis Pathways

The primary retrosynthetic disconnection for 2-Methoxy-2-oxoethyl 3-oxobutanoate cleaves the ester bond between the acetoacetyl group and methyl glycolate.

Historically, the forward synthesis relied on the direct acetoacetylation of methyl glycolate using gaseous diketene[3]. While atom-economical, diketene is highly toxic, volatile, and prone to violent exothermic polymerization.

The Modern Pathway (TKD Thermolysis): To ensure safety and scalability, modern synthetic protocols utilize 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) as a stable precursor. When heated above 100°C, TKD undergoes a retro-Diels-Alder-like cycloreversion. This thermal degradation generates the highly reactive acetylketene intermediate in situ, alongside acetone as a volatile byproduct. The nucleophilic hydroxyl group of methyl glycolate immediately traps the acetylketene, yielding the target compound without the hazards associated with isolated diketene[3].

Retrosynthetic logic and downstream medicinal chemistry applications of the target compound.

Validated Experimental Protocol: Synthesis via TKD Thermolysis

This protocol is designed as a self-validating system . The physical phenomena observed during the reaction (temperature stabilization, gas evolution) serve as intrinsic checkpoints for success, eliminating the need for constant external sampling.

Causality of Solvent Choice: Toluene is selected because its boiling point (~110.6°C) perfectly aligns with the activation energy required for TKD thermolysis. This prevents the reaction from overheating while ensuring a steady, controlled generation of acetylketene.

Step-by-Step Methodology:

-

Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 1.0 equivalent of methyl glycolate and 1.05 equivalents of TKD. Dissolve the mixture in anhydrous toluene (approx. 5 mL per gram of substrate).

-

Apparatus Setup: Equip the flask with a short-path distillation head and a receiving flask chilled in an ice bath. Causality: This setup allows for the continuous removal of acetone, driving the reaction equilibrium forward according to Le Chatelier's principle.

-

Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature ~110°C).

-

Self-Validation Checkpoint: Observe the distillation head. The evolution and condensation of a low-boiling liquid (acetone, bp 56°C) confirms that the cycloreversion of TKD into acetylketene is actively occurring. If no condensation is observed, the internal temperature is insufficient.

-

Maturation: Maintain reflux for 2 hours, or until acetone evolution ceases. TLC monitoring (Hexane:Ethyl Acetate 7:3) should show the complete consumption of methyl glycolate and the appearance of a new, UV-active spot representing the product.

-

Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove toluene. Purify the crude residue via fractional vacuum distillation to isolate pure 2-Methoxy-2-oxoethyl 3-oxobutanoate as a clear, viscous liquid.

Experimental workflow for the synthesis of 2-Methoxy-2-oxoethyl 3-oxobutanoate via TKD thermolysis.

Downstream Applications in Medicinal Chemistry

The true value of 2-Methoxy-2-oxoethyl 3-oxobutanoate lies in its reactivity[1]. The highly acidic protons of the active methylene group (flanked by two carbonyls) make it an ideal substrate for multicomponent condensations:

-

Hantzsch Synthesis: Reaction with an aryl aldehyde (e.g., 3-nitrobenzaldehyde) and an enamine yields asymmetric 1,4-dihydropyridines. The 2-methoxy-2-oxoethyl ester group remains intact, serving as a critical pharmacophore for receptor binding in cardiovascular drugs.

-

Biginelli Synthesis: Condensation with urea and an aldehyde produces dihydropyrimidines, which are heavily investigated for their mitotic inhibitory and antiviral properties.

References

-

LookChem - 112641-03-9 to 112641-77-7 Database Entries (Synonyms and Identifiers). Retrieved from: [Link]

-

MOLBASE - Diketene / Acetylketene Chemical Encyclopedia and Availability. Retrieved from:[Link]

Sources

Application Notes and Protocols for the Biginelli Reaction Utilizing 2-Methoxy-2-oxoethyl 3-oxobutanoate

Introduction: The Enduring Relevance of the Biginelli Reaction in Modern Drug Discovery

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] This multicomponent reaction (MCR) is a cornerstone of heterocyclic chemistry due to its atom economy and the significant therapeutic potential of its products.[3][4][5] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[6] Notably, they are recognized as potent calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1]

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[7][8] This application note provides a detailed protocol for the Biginelli reaction using 2-Methoxy-2-oxoethyl 3-oxobutanoate (methyl acetoacetate) as the β-ketoester component, a common and reactive substrate that consistently delivers high yields of the desired DHPMs.[3][9] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss key considerations for optimization and troubleshooting.

Reaction Mechanism: A Stepwise Look at DHPM Formation

The mechanism of the Biginelli reaction has been the subject of extensive study, with the currently accepted pathway involving a series of acid-catalyzed bimolecular reactions.[1] While several routes have been proposed, the "iminium" pathway is widely supported by experimental and theoretical evidence.[10]

The reaction is believed to commence with the acid-catalyzed condensation between the aldehyde and urea, which forms an N-acyliminium ion intermediate.[8][11] This electrophilic intermediate is then attacked by the enol form of the β-ketoester (2-Methoxy-2-oxoethyl 3-oxobutanoate).[8] Subsequent cyclization through the nucleophilic attack of the remaining urea amine onto the carbonyl group of the ketoester, followed by dehydration, yields the final dihydropyrimidinone product.[1][7]

Caption: The proposed "iminium" pathway for the Biginelli reaction.

Experimental Protocol: A Practical Guide

This protocol details a general procedure for the synthesis of a dihydropyrimidinone using an aromatic aldehyde, 2-Methoxy-2-oxoethyl 3-oxobutanoate, and urea under solvent-free conditions with a solid acid catalyst. This method is environmentally benign and often results in high product yields with simplified purification.[12]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Aromatic Aldehyde | Reagent | Sigma-Aldrich | e.g., Benzaldehyde, 4-Chlorobenzaldehyde |

| 2-Methoxy-2-oxoethyl 3-oxobutanoate | Reagent | Sigma-Aldrich | Also known as methyl acetoacetate |

| Urea | ACS Reagent | Fisher Scientific | |

| Solid Acid Catalyst | --- | --- | e.g., Sulfated Zirconia, Amberlyst-15 |

| Ethanol | ACS Reagent | Fisher Scientific | For recrystallization |

| Round-bottom flask (50 mL) | --- | --- | |

| Magnetic stirrer and stir bar | --- | --- | |

| Oil bath | --- | --- | |

| Reflux condenser | --- | --- | Recommended for reactions in solvent |

| Buchner funnel and filter paper | --- | --- | |

| Thin Layer Chromatography (TLC) plates | --- | --- | Silica gel 60 F254 |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol, 1.0 eq), 2-Methoxy-2-oxoethyl 3-oxobutanoate (10 mmol, 1.0 eq), urea (15 mmol, 1.5 eq), and the solid acid catalyst (e.g., 500 mg of sulfated zirconia).[12]

-

Reaction Conditions: Place the flask in a preheated oil bath at 60-80°C. Stir the reaction mixture vigorously. The reaction is typically complete within 1-3 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:2).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add crushed ice to the flask and stir for 5-10 minutes to precipitate the product.[9]

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash with a small amount of cold water.[9] The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.[12][13]

Caption: A streamlined workflow for the synthesis of dihydropyrimidinones.

Expected Results and Characterization

The Biginelli reaction with 2-Methoxy-2-oxoethyl 3-oxobutanoate typically affords the corresponding dihydropyrimidinone in good to excellent yields, often ranging from 80% to 95%, depending on the specific aldehyde and catalyst used.[14] The products are usually crystalline solids with sharp melting points.

Table 1: Representative Yields and Physical Data

| Aldehyde | Product Name | Yield (%) | Melting Point (°C) |

| Benzaldehyde | Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~90 | 210-212 |

| 4-Chlorobenzaldehyde | Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~94 | 215-217 |

| 4-Methoxybenzaldehyde | Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~92 | 201-203 |

Characterization Data:

The structure of the synthesized dihydropyrimidinones can be confirmed by standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands include N-H stretching (around 3240 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C=O stretching of the urea carbonyl (around 1650 cm⁻¹).[15][16]

-

¹H NMR Spectroscopy: Key signals typically include a singlet for the methyl group on the pyrimidine ring (around 2.2-2.4 ppm), a singlet for the methoxy group of the ester (around 3.5-3.7 ppm), a doublet for the C4 proton (around 5.1-5.3 ppm), and signals for the two N-H protons (around 7.7 and 9.2 ppm).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting and Optimization

While the Biginelli reaction is generally robust, certain challenges may arise.

-

Low Yields: If the yield is low, consider increasing the reaction temperature slightly, although temperatures exceeding 100°C may promote side reactions.[12] The choice of catalyst is also crucial; screening different Brønsted or Lewis acids can significantly impact the yield.[1][17]

-

Side Product Formation: The primary side product in the Biginelli reaction is often the Hantzsch 1,4-dihydropyridine.[12] This is more prevalent at higher temperatures due to the decomposition of urea into ammonia.[12] Maintaining a lower reaction temperature (60-80°C) can minimize the formation of this byproduct.

-

Purification Difficulties: If the product is difficult to purify by recrystallization, column chromatography on silica gel can be employed.

Conclusion

The Biginelli reaction remains a highly efficient and versatile method for the synthesis of dihydropyrimidinones. The use of 2-Methoxy-2-oxoethyl 3-oxobutanoate as the β-ketoester component provides a reliable route to a wide range of these medicinally important heterocyclic compounds. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can effectively utilize this classic multicomponent reaction in their drug discovery and development efforts.

References

-

Biginelli reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Biginelli Reaction. (n.d.). Merck Millipore. Retrieved from [Link]

-

The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. (2013). PubMed. Retrieved from [Link]

-

Biginelli reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). PMC. Retrieved from [Link]

-

An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. (n.d.). PMC. Retrieved from [Link]

-

Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction. (n.d.). Hindawi. Retrieved from [Link]

-

One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. (2023). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Enantioselective Organocatalytic Biginelli Reaction: Dependence of the Catalyst on Sterics, Hydrogen Bonding, and Reinforced Chirality. (2010). ACS Publications. Retrieved from [Link]

-

Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. (2008). University of Illinois Urbana-Champaign. Retrieved from [Link]

-

GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (2024). Chemistry Journal of Moldova. Retrieved from [Link]

-

Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (n.d.). PMC. Retrieved from [Link]

-

The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. (2015). ACS Publications. Retrieved from [Link]

-

Biginelli Reaction Experiment Analysis Guide. (n.d.). Atlas. Retrieved from [Link]

-

Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. (2010). Taylor & Francis Online. Retrieved from [Link]

-

A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers. Retrieved from [Link]

-

Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. (n.d.). Academia.edu. Retrieved from [Link]

-

Green Chemistry and Biginelli Reaction. (n.d.). How to Publish Research Paper. Retrieved from [Link]

-

DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. (n.d.). PMC. Retrieved from [Link]

-

Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. (2024). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

-

A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. (2026). Der Pharma Chemica. Retrieved from [Link]

-

Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst. (2025). PMC. Retrieved from [Link]

-

New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). Arkivoc. Retrieved from [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. name-reaction.com [name-reaction.com]

- 9. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]

- 16. atlas.org [atlas.org]

- 17. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Pyrazole Derivatives from 2-Methoxy-2-oxoethyl 3-oxobutanoate: A Detailed Guide for Researchers

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] The versatility of the pyrazole scaffold has led to its incorporation into a variety of FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1]

The Knorr pyrazole synthesis, a classic and highly reliable method, provides a direct route to this important heterocyclic system through the cyclocondensation of a β-ketoester with a hydrazine derivative.[6][7] This application note provides a comprehensive, in-depth guide for the synthesis of pyrazole derivatives, specifically starting from 2-Methoxy-2-oxoethyl 3-oxobutanoate (a common β-ketoester). This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale, troubleshooting advice, and characterization techniques.

Core Synthesis: The Knorr Pyrazole Synthesis

The fundamental transformation in this synthesis is the reaction between a 1,3-dicarbonyl compound (2-Methoxy-2-oxoethyl 3-oxobutanoate) and a hydrazine derivative.[8] The reaction is typically facilitated by an acid catalyst and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[7][9]

Reaction Mechanism and Scientific Rationale

The regioselectivity of the Knorr synthesis is a critical consideration. The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons of the β-ketoester.[7] The outcome is influenced by both steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[7] Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[7] In the case of 2-Methoxy-2-oxoethyl 3-oxobutanoate, the ketone carbonyl is typically more reactive than the ester carbonyl.

// Nodes start [label="2-Methoxy-2-oxoethyl\n3-oxobutanoate\n+\nHydrazine Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Hydrazone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="Cyclized Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pyrazole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label=" Nucleophilic Attack\n(Acid Catalyzed)"]; intermediate1 -> intermediate2 [label=" Intramolecular\nCyclization"]; intermediate2 -> product [label=" Dehydration"]; } caption [label="Figure 1: Generalized workflow of the Knorr pyrazole synthesis.", fontname="Arial", fontsize=10]; }

Figure 1: Generalized workflow of the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of a Model Pyrazole Derivative

This protocol details the synthesis of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate from 2-Methoxy-2-oxoethyl 3-oxobutanoate and hydrazine hydrate.

Materials:

-

2-Methoxy-2-oxoethyl 3-oxobutanoate (Methyl Acetoacetate)

-

Hydrazine hydrate

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Methoxy-2-oxoethyl 3-oxobutanoate (1 equivalent) and absolute ethanol.

-

Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.1 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to obtain the final pyrazole derivative.

Safety Precautions:

-

Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme care in a well-ventilated fume hood.[7]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol is flammable. Ensure that the heating mantle is in good working condition and there are no open flames in the vicinity.

Data Presentation: Expected Outcomes and Variations

The yield and purity of the synthesized pyrazole derivative can be influenced by several factors. The following table provides a summary of typical reaction parameters and expected yields for the synthesis of various pyrazole derivatives from β-ketoesters.

| β-Ketoester | Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid | 2 | 85 | Konwar et al.[8] |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic Acid | 1 | High | BenchChem[6] |

| Methyl acetoacetate | Hydrazine hydrate | Ethanol | None | - | 70 | Gollapalli et al.[3] |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reaction is heated to the appropriate temperature. |

| Incorrect stoichiometry | Double-check the molar equivalents of the reactants. | |

| Inactive catalyst | Use fresh glacial acetic acid. | |

| Formation of multiple products | Side reactions | Control the reaction temperature carefully. Consider using a milder catalyst or solvent. |

| Impure starting materials | Ensure the purity of 2-Methoxy-2-oxoethyl 3-oxobutanoate and the hydrazine derivative. | |

| Difficulty in product isolation | Product is soluble in the reaction mixture | After cooling, try adding an anti-solvent (e.g., cold water) to induce precipitation. If the product is an oil, attempt extraction with a suitable organic solvent. |

Characterization of Synthesized Pyrazole Derivatives

Confirmation of the structure and purity of the synthesized pyrazole derivatives is crucial. The following analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton and carbon signals provide detailed information about the connectivity of atoms.[10][11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic peaks for N-H, C=O, and C=N bonds can confirm the formation of the pyrazole ring.[12][13]

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[11]

-

Melting Point: A sharp and well-defined melting point is an indicator of the purity of the synthesized compound.[13]

// Nodes synthesis [label="Synthesis of Pyrazole Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; characterization [label="Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR (¹H, ¹³C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ir [label="IR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; mp [label="Melting Point", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges synthesis -> purification; purification -> characterization; characterization -> nmr; characterization -> ir; characterization -> ms; characterization -> mp; } caption [label="Figure 2: Experimental workflow for synthesis and characterization.", fontname="Arial", fontsize=10]; }

Figure 2: Experimental workflow for synthesis and characterization.

Conclusion

The synthesis of pyrazole derivatives from 2-Methoxy-2-oxoethyl 3-oxobutanoate via the Knorr pyrazole synthesis is a robust and versatile method for accessing a class of heterocycles with significant therapeutic potential.[6] The protocols, mechanistic insights, and troubleshooting guidance provided in this application note serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Adherence to proper safety protocols and thorough characterization of the final products are paramount for successful and reproducible results.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

-

Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available at: [Link]

-

Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. International Journal of Advances in Chemical and Biological Sciences. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. epj-conferences.org [epj-conferences.org]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. orientjchem.org [orientjchem.org]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

The Versatility of 2-Methoxy-2-oxoethyl 3-oxobutanoate in the Synthesis of Active Pharmaceutical Ingredients

Application Note & Synthetic Protocols

Introduction: The Strategic Importance of β-Keto Esters in Medicinal Chemistry

In the landscape of pharmaceutical development, the efficient construction of molecular complexity from simple, versatile starting materials is a cornerstone of successful drug synthesis.[1] Among the myriad of building blocks available to the medicinal chemist, β-keto esters stand out for their exceptional utility and reactivity. Their unique bifunctional nature, possessing both a ketone and an ester, with a highly reactive acidic methylene group in between, allows for a diverse range of chemical transformations.[2] This dual reactivity is elegantly harnessed in the synthesis of a wide array of heterocyclic scaffolds that form the core of numerous Active Pharmaceutical Ingredients (APIs).[3][4]

This application note focuses on a particularly valuable β-keto ester, 2-methoxy-2-oxoethyl 3-oxobutanoate (Methyl 3-oxobutanoate). Its structure is primed for participation in classic multicomponent reactions, such as the Hantzsch pyridine synthesis and the Biginelli dihydropyrimidinone synthesis. These reactions are celebrated for their efficiency in generating complex, drug-like molecules in a single step from three or more starting materials.[3][5] The resulting dihydropyridine and dihydropyrimidinone cores are privileged structures in medicinal chemistry, forming the basis for blockbuster drugs such as the calcium channel blocker Felodipine and the potent anticancer agent Monastrol.[6][7][8]

This document will provide detailed protocols for the application of 2-methoxy-2-oxoethyl 3-oxobutanoate in the synthesis of these important classes of APIs, delving into the mechanistic underpinnings of these transformations and offering practical, field-proven insights for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and scale-up.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [9] |

| Molecular Weight | 116.12 g/mol | [9] |

| CAS Number | 105-45-3 | [9] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | 169-170 °C | [9] |

| Density | 1.076 g/mL at 25 °C | [9] |

| Solubility | Soluble in most organic solvents. Slightly soluble in water. | [9] |

Safety and Handling: 2-Methoxy-2-oxoethyl 3-oxobutanoate is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[11] Avoid contact with skin and eyes, and do not breathe vapors.[11] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.

Application I: Hantzsch Pyridine Synthesis of Felodipine

The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds renowned for their activity as L-type calcium channel blockers.[8][12] These agents are widely used in the treatment of hypertension and angina.[3] Felodipine, a second-generation DHP, is a prime example of a successful API synthesized via this route.[8] The synthesis involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. In this protocol, we detail the synthesis of Felodipine using 2-methoxy-2-oxoethyl 3-oxobutanoate.

Mechanistic Rationale

The Hantzsch synthesis is believed to proceed through a series of condensation reactions.[13][14] First, the aromatic aldehyde reacts with the ammonia source to form an imine, while a separate molecule of the β-ketoester also reacts with ammonia to form an enamine. The enamine then acts as a nucleophile, attacking the intermediate formed from the aldehyde and another molecule of the β-ketoester (a Knoevenagel condensation product). A final intramolecular cyclization and dehydration yields the dihydropyridine ring.[13]

Caption: Hantzsch Synthesis Workflow for Felodipine

Detailed Synthetic Protocol: Felodipine

This protocol is adapted from established procedures for the synthesis of Felodipine.[2][15][16][17][18]

Materials:

-

2,3-Dichlorobenzaldehyde (1.0 eq)

-

2-Methoxy-2-oxoethyl 3-oxobutanoate (1.1 eq)

-

Ethyl 3-aminocrotonate (1.1 eq)

-

Isopropanol (solvent)

-

Piperidine (catalyst)

-

Acetic acid (catalyst)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichlorobenzaldehyde (1.0 eq), 2-methoxy-2-oxoethyl 3-oxobutanoate (1.1 eq), and isopropanol.

-

Catalyst Addition: Add a catalytic amount of piperidine and acetic acid to the reaction mixture.

-

Addition of Second β-Ketoester and Ammonia Source: Slowly add ethyl 3-aminocrotonate (1.1 eq) to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude product in a suitable solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Felodipine.

| Reactant | Molar Ratio | Role |

| 2,3-Dichlorobenzaldehyde | 1.0 | Aldehyde component |

| 2-Methoxy-2-oxoethyl 3-oxobutanoate | 1.1 | β-keto ester component |

| Ethyl 3-aminocrotonate | 1.1 | β-keto ester & ammonia source |

| Piperidine/Acetic Acid | Catalytic | Catalysts |

Application II: Biginelli Reaction for the Synthesis of Monastrol

The Biginelli reaction is another powerful multicomponent reaction that utilizes a β-ketoester, an aldehyde, and urea (or thiourea) to construct dihydropyrimidinones (DHPMs).[5][19] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][9][20][21] Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, is a prominent example of an anticancer agent synthesized via the Biginelli reaction.[22][23][24][25]

Mechanistic Rationale

The mechanism of the Biginelli reaction is thought to begin with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5][26] This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration lead to the formation of the dihydropyrimidinone ring.[27]

Caption: Biginelli Reaction Workflow for Monastrol

Detailed Synthetic Protocol: Monastrol

This protocol is based on established procedures for the synthesis of Monastrol.[22][23][24][25][28]

Materials:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

2-Methoxy-2-oxoethyl 3-oxobutanoate (1.0 eq)

-

Thiourea (1.5 eq)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid (catalyst)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq), 2-methoxy-2-oxoethyl 3-oxobutanoate (1.0 eq), thiourea (1.5 eq), and ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-